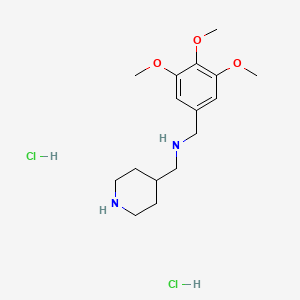![molecular formula C23H23F3N4 B4753361 2-[4-(diphenylmethyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4753361.png)
2-[4-(diphenylmethyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
2-[4-(diphenylmethyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. This compound is commonly referred to as DFPM and is a pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
DFPM acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. This activation leads to a cascade of biochemical events that ultimately result in the modulation of various physiological processes.
Biochemical and Physiological Effects
DFPM has been shown to have various biochemical and physiological effects, including the modulation of pain perception, memory, and mood. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFPM has several advantages and limitations when used in lab experiments. One of the significant advantages is its high selectivity for the sigma-1 receptor, which makes it an ideal ligand for studying the physiological processes regulated by this receptor. However, one of the limitations of DFPM is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Orientations Futures
DFPM has significant potential for future research, and several directions can be pursued. One possible direction is the development of more efficient synthesis methods that can produce DFPM in larger quantities. Another direction is the exploration of the potential therapeutic applications of DFPM in the treatment of neurodegenerative diseases. Additionally, further research can be conducted to understand the exact biochemical and physiological mechanisms by which DFPM modulates the sigma-1 receptor.
In conclusion, 2-[4-(diphenylmethyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine is a unique chemical compound that has significant potential for scientific research applications. Its selective binding to the sigma-1 receptor and modulation of various physiological processes make it an ideal ligand for studying the role of this receptor in health and disease. Further research in this area can lead to the development of new therapeutic interventions for neurodegenerative diseases and other conditions.
Applications De Recherche Scientifique
DFPM has been widely used in scientific research applications due to its unique properties. One of the significant applications of DFPM is in the field of neuroscience, where it is used as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and plays an essential role in regulating various physiological processes, including pain perception, memory, and mood.
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4/c1-17-16-20(23(24,25)26)28-22(27-17)30-14-12-29(13-15-30)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16,21H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXJNPYEIDQKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)
![1-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4753301.png)

![3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4753313.png)
![benzyl N'-{phenyl[(phenylsulfonyl)imino]methyl}imidothiocarbamate](/img/structure/B4753320.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4753328.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4753346.png)

![4-tert-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4753365.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4753372.png)